

# Incurred Sample Reanalysis in Leriglitazone Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical drug development, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure, verifying the accuracy and precision of bioanalytical methods under real-world conditions. This guide provides a comparative overview of ISR procedures relevant to the clinical studies of Leriglitazone, a novel, selective peroxisome proliferator-activated receptor gamma (PPARy) agonist. While specific ISR data from Leriglitazone trials are not publicly available, this document outlines the standard regulatory guidelines and presents a hypothetical, yet representative, framework for how such an analysis would be conducted and compared against alternative approaches.

#### **Understanding Incurred Sample Reanalysis**

Bioanalytical method validation is initially performed using spiked quality control (QC) samples prepared in a clean matrix. However, incurred samples—those obtained from dosed subjects in a clinical trial—can present a more complex analytical challenge. Factors such as the presence of metabolites, protein binding, and matrix effects can influence the quantification of the parent drug.[1] ISR addresses this by reanalyzing a subset of subject samples in a separate analytical run and comparing the results to the original values.[2][3] This process provides confidence that the validated method is robust and performs as expected with authentic study samples.[1]



## Regulatory Framework for Incurred Sample Reanalysis

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR. These guidelines, while largely harmonized, provide the basis for the design and acceptance criteria of ISR studies.

| Parameter           | FDA Guideline                                                                                                                                             | EMA Guideline                                                                                                                                    |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Applicability | Required for all pivotal pharmacokinetic (PK) and bioequivalence (BE) studies.                                                                            | Recommended for all pivotal bioequivalence trials, first clinical trial in subjects, and first patient trial.                                    |
| Number of Samples   | Generally 10% of the first 1000 samples and 5% of the remaining samples.                                                                                  | Up to 10% of the study samples.[1]                                                                                                               |
| Sample Selection    | Samples should be selected around the maximum concentration (Cmax) and in the elimination phase.[1]                                                       | Samples should be selected to cover the entire pharmacokinetic profile.                                                                          |
| Acceptance Criteria | For small molecules, at least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the mean of the initial and repeat values.[1] | At least 67% of the repeated samples must have a percentage difference between the initial and repeat concentration within 20% of their mean.[2] |

# Hypothetical Incurred Sample Reanalysis Protocol for Leriglitazone

Given that Leriglitazone is a small molecule, a standard ISR protocol would likely adhere to the established guidelines for this class of drugs. Below is a hypothetical experimental protocol for ISR in a Phase II clinical trial of Leriglitazone.



## Experimental Protocol: Bioanalysis of Leriglitazone and Incurred Sample Reanalysis

- 1. Bioanalytical Method:
- Technique: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
- Matrix: Human plasma.
- Sample Preparation: Protein precipitation followed by solid-phase extraction.
- Internal Standard (IS): A stable isotope-labeled analog of Leriglitazone.
- Calibration Range: 1 1000 ng/mL.
- 2. Incurred Sample Selection:
- From a cohort of 100 subjects, a total of 1000 plasma samples were collected over the course of the study.
- 10% of these samples (100 samples) were selected for ISR.
- Selection was stratified to include samples near the observed Cmax and during the terminal elimination phase for a representative number of subjects.
- 3. Reanalysis Procedure:
- The selected incurred samples were reanalyzed in a separate analytical run on a different day from the original analysis.
- The reanalysis was performed by a different analyst to minimize bias.
- The same validated LC-MS/MS method was used for the reanalysis.
- 4. Data Analysis and Acceptance Criteria:
- The percentage difference between the original concentration and the reanalyzed concentration was calculated for each sample using the following formula: % Difference =



((Repeat Value - Original Value) / Mean of the two values) \* 100

• The ISR was considered successful if at least 67 of the 100 reanalyzed samples (67%) had a percentage difference within ±20%.

### **Comparison of Bioanalytical Approaches**

While LC-MS/MS is the gold standard for small molecule quantification, alternative methods could be considered, each with its own implications for ISR.

| Bioanalytical<br>Method                                         | Advantages                                                          | Disadvantages                                                                                          | Relevance for<br>Leriglitazone ISR                                                                                                                                 |
|-----------------------------------------------------------------|---------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| LC-MS/MS                                                        | High sensitivity, selectivity, and specificity. Wide dynamic range. | Higher equipment cost. Potential for matrix effects.                                                   | Standard and most appropriate method. The high specificity is crucial for distinguishing Leriglitazone from its metabolites, a key consideration for accurate ISR. |
| High-Performance Liquid Chromatography with UV detection (HPLC- | Lower cost, simpler instrumentation.                                | Lower sensitivity and selectivity compared to MS. Potential for interference from coeluting compounds. | May be suitable for later-phase studies with higher drug concentrations but could be challenging for ISR if metabolites interfere with the parent drug peak.       |
| Ligand Binding<br>Assays (e.g., ELISA)                          | High throughput, can be very sensitive.                             | Generally used for large molecules. Prone to cross-reactivity and matrix interference.                 | Not suitable for a<br>small molecule like<br>Leriglitazone.                                                                                                        |



## Data Presentation: Hypothetical ISR Results for Leriglitazone

The following table summarizes hypothetical ISR data for a subset of reanalyzed samples from a Leriglitazone clinical trial.

| Sample ID   | Original<br>Concentrati<br>on (ng/mL) | Reanalyzed<br>Concentrati<br>on (ng/mL) | Mean<br>Concentrati<br>on (ng/mL) | %<br>Difference | Within<br>±20%? |
|-------------|---------------------------------------|-----------------------------------------|-----------------------------------|-----------------|-----------------|
| LER-001-012 | 25.4                                  | 26.8                                    | 26.1                              | 5.36%           | Yes             |
| LER-003-008 | 450.1                                 | 435.9                                   | 443.0                             | -3.21%          | Yes             |
| LER-005-024 | 12.8                                  | 14.5                                    | 13.65                             | 12.45%          | Yes             |
| LER-007-010 | 389.2                                 | 410.5                                   | 399.85                            | 5.33%           | Yes             |
| LER-010-036 | 5.6                                   | 6.8                                     | 6.2                               | 19.35%          | Yes             |
| LER-012-005 | 621.7                                 | 598.3                                   | 610.0                             | -3.84%          | Yes             |
| LER-015-018 | 88.3                                  | 95.1                                    | 91.7                              | 7.42%           | Yes             |
| LER-018-009 | 412.5                                 | 380.2                                   | 396.35                            | -8.15%          | Yes             |
| LER-021-048 | 2.1                                   | 2.6                                     | 2.35                              | 21.28%          | No              |
| LER-025-015 | 155.9                                 | 168.4                                   | 162.15                            | 7.71%           | Yes             |

In this hypothetical dataset of 10 samples, 9 out of 10 (90%) passed the acceptance criteria, indicating a robust and reproducible bioanalytical method.

### Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Incurred Sample Reanalysis





#### Click to download full resolution via product page

A flowchart illustrating the major steps in conducting incurred sample reanalysis for a clinical study.

Signaling Pathway of Leriglitazone (PPARy Agonist)





Click to download full resolution via product page

A simplified diagram of the PPARy signaling pathway activated by Leriglitazone.

#### Conclusion

Incurred sample reanalysis is an indispensable component of modern clinical drug development, providing a crucial check on the reproducibility of bioanalytical methods. For a drug like Leriglitazone, a small molecule PPARy agonist, a well-defined ISR protocol based on



regulatory guidelines is essential to ensure the integrity of pharmacokinetic data from its clinical trials. While specific data for Leriglitazone remains proprietary, the principles and hypothetical examples outlined in this guide offer a clear framework for understanding and implementing robust ISR procedures. The adherence to these standards ultimately contributes to the generation of high-quality, reliable data that can support regulatory submissions and advance the development of new therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. nebiolab.com [nebiolab.com]
- 4. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Incurred Sample Reanalysis in Leriglitazone Clinical Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602702#incurred-sample-reanalysis-for-leriglitazone-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com